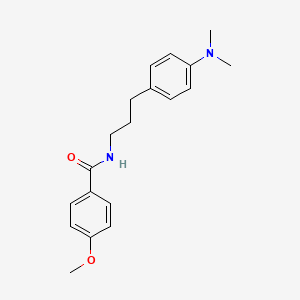

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of the dimethylamino group suggests it might have interesting chemical properties, such as the ability to participate in hydrogen bonding .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, dimethylaminopropylamine is produced commercially via the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .Physical and Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and solubility would typically be determined experimentally .科学的研究の応用

Chemical Synthesis and Structural Analysis

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide and its derivatives play a significant role in the realm of chemical synthesis and structural analysis. For instance, derivatives of benzamide, such as selenoxanthones and N-arylamino stilbenes, have been synthesized through directed metalations and investigated for their structure-activity relationships, demonstrating the compound's versatility in creating complex molecular structures with potential therapeutic applications (Brennan et al., 2003); (Yang et al., 2004).

Pharmacological Activity

Several studies have focused on the pharmacological activity of benzamide derivatives, investigating their potential as prokinetic agents and examining their structure-activity relationships to identify novel therapeutic agents (Sakaguchi et al., 1992). Furthermore, research into N-acylhydrazone derivatives designed from trichostatin A structure has revealed potent inhibition of histone deacetylase, indicating the compound's utility in cancer therapy (Rodrigues et al., 2016).

Biological Interactions and Material Science

Research on the interaction between novel polymers and biological materials, such as DNA and bacterial cells, has also been conducted. This includes the synthesis of light-switchable polymers that can alternate between cationic and zwitterionic forms, demonstrating the compound's potential in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).

Antiviral Research

Furthermore, the synthesis of N-phenylbenzamide derivatives and their evaluation against Enterovirus 71 (EV 71) have highlighted the antiviral potential of these compounds. Specific derivatives exhibited low micromolar activities against EV 71 strains, suggesting their promise as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

作用機序

Mode of Action

It is known that the compound is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Pharmacokinetics

The compound’s water solubility suggests that it may have good bioavailability .

Result of Action

Its ability to undergo radical polymerization and cross-linking reactions suggests that it may have significant effects on cellular structures and functions .

Action Environment

The action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity and polymerization behavior can be affected by the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of other chemical substances.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)17-10-6-15(7-11-17)5-4-14-20-19(22)16-8-12-18(23-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJVUWFSVCVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)

![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)

![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)